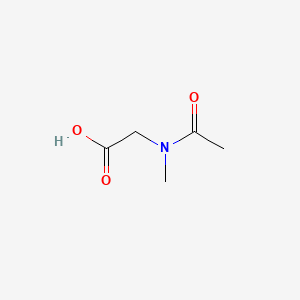

N-acetyl-N-methylglycine

Description

Properties

IUPAC Name |

2-[acetyl(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-4(7)6(2)3-5(8)9/h3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXPSKKRNACRPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450336 | |

| Record name | N-acetyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5888-91-5 | |

| Record name | N-Acetylsarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005888915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLSARCOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QC829R9F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-acetyl-N-methylglycine basic properties

An In-Depth Technical Guide to the Core Properties of N-acetyl-N-methylglycine

Abstract

This compound, also known as N-acetylsarcosine, is a fascinating molecule at the intersection of amino acid chemistry and potential pharmacology. As the N-acetylated derivative of sarcosine (N-methylglycine), its properties are influenced by both the parent amino acid, a known modulator of the N-methyl-D-aspartate (NMDA) receptor, and the acetyl functional group, which can alter physicochemical characteristics like solubility and bioavailability. This guide provides a comprehensive overview of the fundamental properties of this compound, synthesizing available data with scientifically grounded predictions to offer a robust resource for researchers. We will delve into its chemical and physical characteristics, outline a detailed synthetic protocol and potential analytical methodologies, and explore its hypothetical biological significance, providing a foundation for future investigation and application in drug development and biochemical research.

Introduction and Molecular Lineage

This compound belongs to the family of N-acyl amino acids. Its core structure is derived from glycine, the simplest proteinogenic amino acid. Methylation of the glycine amine group yields sarcosine, a compound with significant biological roles, including acting as a competitive inhibitor of the type 1 glycine transporter (GlyT1) and a co-agonist at the glycine binding site of the NMDA receptor[1][2][3][4]. The subsequent acetylation of sarcosine's secondary amine results in this compound, a tertiary amide. This acetylation neutralizes the basicity of the amine, which can profoundly impact the molecule's polarity, hydrogen bonding capability, and potential to act as a prodrug.

Caption: Molecular relationship of this compound.

Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of a molecule is paramount for its application in research and development. While extensive experimental data for this compound is not widely published, we can compile known values and provide reliable computed properties.

Nomenclature and Structural Identifiers

-

Systematic IUPAC Name: 2-[acetyl(methyl)amino]acetic acid[5]

-

Common Names: this compound, N-acetylsarcosine

-

CAS Number: 5888-91-5[5]

-

InChIKey: SVXPSKKRNACRPB-UHFFFAOYSA-N[6]

Physicochemical Data

The following table summarizes key physicochemical properties. It is important to note that some values are computationally predicted and should be confirmed experimentally.

| Property | Value | Source / Comment |

| Physical State | White solid | [7] (by analogy) |

| Melting Point | 135–137 °C | [8] (Experimental) |

| pKa (acidic) | ~3.5 (Predicted) | Based on the pKa of N-acetylglycine (~3.7) and the electron-donating effect of the N-methyl group. Experimental data is not readily available. |

| XLogP3 | -0.7 | [5] (Computed), Indicates high hydrophilicity. |

| Water Solubility | High (Predicted) | Based on low XLogP and the presence of a carboxylic acid and amide group. Quantitative data is not readily available. |

| Organic Solvent Solubility | Predicted to be soluble in polar organic solvents like ethanol, methanol, and DMSO. | Quantitative data is not readily available. |

Synthesis and Reactivity

This compound can be readily synthesized from its parent amino acid, sarcosine. The most straightforward approach is the N-acetylation of the secondary amine.

Laboratory-Scale Synthesis Protocol

This protocol is based on the well-established method of acetylating an amine using acetyl chloride in the presence of a base[8].

Causality and Rationale:

-

Base (Triethylamine): Sarcosine exists as a zwitterion. Triethylamine is used to deprotonate the ammonium group, liberating the free secondary amine, which is the nucleophile required for the reaction.

-

Catalyst (DMAP): 4-Dimethylaminopyridine is a highly effective acylation catalyst that works by forming a more reactive acetylpyridinium intermediate.

-

Solvent System (Dioxane/Water): A mixed solvent system is used because sarcosine is soluble in water, while the organic reagents are soluble in dioxane.

-

Acidification: After the reaction, the solution is acidified to protonate the carboxylate group, rendering the final product less soluble in the aqueous phase and facilitating its extraction into an organic solvent.

Step-by-Step Protocol:

-

In a flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve sarcosine (26.7 g) in a 1:1 mixture of dioxane and water (150 ml).

-

Add triethylamine (50 ml) to the solution, followed by 4-dimethylaminopyridine (3.66 g)[8].

-

Prepare a solution of acetyl chloride (22.37 ml) in dioxane (20 ml). Add this solution dropwise to the cooled reaction mixture over a period of 30 minutes[8].

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour[8].

-

Cool the mixture again to 0°C and carefully acidify to pH 3 using cold 50% aqueous HCl[8].

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 ml).

-

Combine the organic extracts and wash with a saturated NaCl solution (brine) to remove residual water and water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

The resulting residue can be recrystallized from hot ethyl acetate to yield pure this compound as a white crystalline solid[8].

Caption: Workflow for the synthesis of this compound.

Analytical Methodologies

Validated analytical methods are crucial for quantification and quality control. While no standardized protocols exist specifically for this compound, reliable methods can be adapted from those used for its structural relatives, N-acetylcysteine (NAC) and other amino acids.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for analyzing polar, non-volatile small molecules. Given its high polarity (XLogP -0.7), this compound is an ideal candidate for this technique. The following is a proposed stability-indicating method adapted from protocols for NAC[9][10].

Protocol Rationale:

-

Column: A C18 column is a standard choice for reversed-phase chromatography, providing a non-polar stationary phase that retains analytes based on their hydrophobicity.

-

Mobile Phase: A highly aqueous mobile phase is necessary due to the polar nature of the analyte. A small amount of organic modifier (acetonitrile) helps to elute the compound. Trifluoroacetic acid (TFA) is added to acidify the mobile phase (to ~pH 2-3). This ensures the carboxylic acid group on this compound is fully protonated, leading to a single chromatographic peak and improved peak shape.

-

Detection: The amide bond provides some UV absorbance, making detection around 210-215 nm feasible.

Step-by-Step Protocol:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of 96:4 (v/v) water:acetonitrile, with 0.1% trifluoroacetic acid (TFA) added to the final mixture. Filter through a 0.45 µm membrane and degas.

-

Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from this stock to generate a calibration curve (e.g., 1-100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Instrument: Standard HPLC system with UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 212 nm[10].

-

-

Validation: The method should be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness. The system suitability is confirmed by ensuring reproducible retention times and peak areas for replicate injections of a standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of this compound is not feasible due to its low volatility and polar carboxylic acid group. Therefore, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound suitable for GC analysis[11]. Silylation is a common and effective derivatization technique for this purpose.

Protocol Rationale:

-

Derivatization: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylation reagent. It will react with the active hydrogen of the carboxylic acid group, replacing it with a nonpolar trimethylsilyl (TMS) group, thereby increasing volatility.

-

GC Separation: A non-polar DB-5 or similar column is suitable for separating the derivatized analyte from other components in the sample matrix.

-

MS Detection: Mass spectrometry provides high selectivity and sensitivity, allowing for confident identification based on the fragmentation pattern of the derivatized molecule.

Step-by-Step Protocol:

-

Sample Preparation: Transfer a known volume or mass of the sample into a GC vial. If in an aqueous solution, evaporate the sample to complete dryness under a stream of nitrogen gas at 40-50°C[7]. The absence of water is critical for successful silylation.

-

Derivatization:

-

GC-MS Conditions:

-

Instrument: GC system coupled to a Mass Spectrometer.

-

Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness[12].

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector: Splitless mode, 250 °C.

-

Oven Program: Initial temperature of 80 °C for 2 min, then ramp at 15 °C/min to 280 °C and hold for 3 min[7].

-

MS Transfer Line: 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan (e.g., m/z 40-400) for identification or Selected Ion Monitoring (SIM) for quantification.

-

-

Data Analysis: The TMS-derivatized this compound will have a unique retention time and mass spectrum. Key fragment ions can be used for identification and quantification.

Caption: General workflow for GC-MS analysis of this compound.

Spectroscopic Profile

Spectroscopic data is essential for structural confirmation and identification. While a comprehensive, experimentally verified dataset for this compound is not available in public databases, we can predict the key spectral features based on its chemical structure and data from analogous compounds like N-acetylglycine and sarcosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the restricted rotation around the amide C-N bond, it is possible that this compound exists as two rotamers (s-cis and s-trans), which would result in two sets of peaks for each proton and carbon, especially for the groups close to the amide bond. The following are predicted chemical shifts in D₂O.

Predicted ¹H NMR Chemical Shifts (D₂O):

| Proton | Predicted Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Acetyl CH₃ | ~2.1 | Singlet | Similar to the acetyl group in N-acetylglycine (~2.05 ppm)[13]. |

| N-Methyl CH₃ | ~2.9 - 3.1 | Singlet | Expected to be slightly downfield from sarcosine's N-methyl (~2.7 ppm) due to the electron-withdrawing acetyl group. Two peaks for rotamers are possible. |

| Methylene CH₂ | ~4.0 - 4.2 | Singlet | Deshielded by both the adjacent carboxylic acid and the N-acetyl group. Two peaks for rotamers are possible. |

Predicted ¹³C NMR Chemical Shifts (D₂O):

| Carbon | Predicted Shift (ppm) | Notes |

|---|---|---|

| Acetyl CH₃ | ~22 | Typical for an acetyl methyl carbon[14]. |

| N-Methyl CH₃ | ~36 - 38 | Slightly downfield from sarcosine's N-methyl (~35.6 ppm). |

| Methylene CH₂ | ~52 - 54 | Similar position to the methylene carbon in sarcosine (~53.5 ppm). |

| Amide C=O | ~173 - 175 | Characteristic chemical shift for an amide carbonyl. |

| Carboxyl C=O | ~177 - 179 | Characteristic chemical shift for a carboxylic acid carbonyl[14]. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be dominated by absorptions from the carboxylic acid and the tertiary amide groups.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| ~1730 | Strong | C=O Stretch | Carboxylic Acid (Dimer) |

| ~1650 | Strong | C=O Stretch | Tertiary Amide (Amide I Band) |

| ~1400 | Medium | C-N Stretch | N-acetyl, N-methyl group |

| ~1300 | Medium | O-H Bend | Carboxylic Acid |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique.

-

Positive Ion Mode (ESI+): The molecule is expected to be detected as the protonated molecular ion [M+H]⁺ at m/z 132.1. This has been confirmed experimentally[8]. Adducts with sodium [M+Na]⁺ (m/z 154.1) or potassium [M+K]⁺ (m/z 170.0) may also be observed.

-

Electron Ionization (EI) (after derivatization for GC-MS): The TMS-derivatized molecule would have a molecular ion [M]⁺ at m/z 203. The fragmentation pattern would likely show characteristic losses of methyl groups (loss of 15) and other fragments related to the TMS group (m/z 73).

Biological and Pharmacological Considerations

The specific biological activity of this compound has not been extensively studied. However, its structure as an N-acetylated derivative of sarcosine allows for informed hypotheses regarding its potential pharmacological profile.

Relationship to Sarcosine and the NMDA Receptor

Sarcosine is a well-characterized neuromodulator that enhances NMDA receptor function by inhibiting the GlyT1 transporter, which increases the synaptic concentration of the NMDA co-agonist glycine[1][15]. It also acts as a direct co-agonist at the NMDA receptor's glycine site[2][3][4]. A key question is whether this compound retains any of this activity or if it acts as a prodrug, being hydrolyzed in vivo to release sarcosine.

-

Direct Activity: The acetylation of the amine group creates a tertiary amide, which is a significant structural change. This modification would likely prevent it from binding effectively to the GlyT1 transporter or the NMDA receptor's glycine site, as the free amine is crucial for these interactions. Therefore, direct pharmacological activity similar to sarcosine is unlikely.

-

Prodrug Potential: N-acetylated amino acids can be hydrolyzed by acylase enzymes in the body to release the parent amino acid and acetic acid. If this compound serves as a substrate for such enzymes, it could function as a prodrug for sarcosine. This strategy could potentially improve sarcosine's pharmacokinetic properties, such as altering its absorption, distribution, or half-life[16][17]. N-acetylcysteine (NAC) itself is considered a prodrug of cysteine[18][19].

Comparison with N-Acetylcysteine (NAC)

NAC is a widely used drug and supplement known for its role as a precursor to the antioxidant glutathione and as a mucolytic agent[18][20]. Its therapeutic effects are largely attributed to the thiol (-SH) group of its cysteine moiety. This compound lacks this thiol group and therefore would not be expected to share NAC's direct antioxidant or mucolytic properties. However, the N-acetyl group may confer some similar pharmacokinetic advantages, such as improved stability and absorption compared to the parent amino acid.

Safety and Handling

Based on GHS classifications provided from notifications to the ECHA C&L Inventory, this compound should be handled with appropriate care in a laboratory setting[5].

-

Hazard Statements:

-

Precautions: Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a derivative of sarcosine with distinct physicochemical properties. Its high polarity and the presence of key functional groups make it amenable to analysis by common techniques like RP-HPLC and, with derivatization, GC-MS. While its own biological activity remains to be elucidated, its most promising therapeutic potential likely lies in its role as a prodrug for sarcosine, a compound with known activity at the NMDA receptor. This guide provides a foundational set of properties, synthetic methods, and analytical approaches to facilitate further research into this intriguing molecule. Experimental validation of its pKa, solubility, spectroscopic profile, and in vivo hydrolysis is a critical next step for any drug development program.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10975514, this compound. Retrieved from [Link].

-

PrepChem (2023). Synthesis of N-acetyl-sarcosine. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10972, Acetylglycine. Retrieved from [Link].

-

Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis. EXCLI Journal, 17, 965–976. Retrieved from [Link].

-

Adjunctive Sarcosine and N-Acetylcysteine Use for Treatment-Resistant Schizophrenia. Journal of Neurology and Neuromedicine, 3(4), 1-5. Retrieved from [Link].

-

Biological Magnetic Resonance Bank (2010). Entry bmse000610 for N-acetylglycine. Retrieved from [Link].

-

Chen, H. H., Stoker, A., & Markou, A. (2010). The glutamatergic compounds sarcosine and N-acetylcysteine ameliorate prepulse inhibition deficits in metabotropic glutamate 5 receptor knockout mice. Psychopharmacology, 209(4), 343–350. Retrieved from [Link].

-

Ziaee, F., et al. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molecules, 26(11), 3193. Retrieved from [Link].

-

Wikipedia. (2023). NMDA receptor. Retrieved from [Link].

-

Huang, C. C., et al. (2019). Therapeutic potential and underlying mechanism of sarcosine (N-methylglycine) in N-methyl-D-aspartate (NMDA) receptor hypofunction models of schizophrenia. Journal of Psychopharmacology, 33(9), 1123-1136. Retrieved from [Link].

-

Human Metabolome Database. (2022). Showing 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) for Glycine (HMDB0000123). Retrieved from [Link].

-

Human Metabolome Database. (2022). Showing 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) for Acetylglycine (HMDB0000532). Retrieved from [Link].

-

Horng, M. W., et al. (2017). Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials. Journal of Biomedical Science, 24(1), 19. Retrieved from [Link].

-

Global Substance Registration System. N-ACETYLSARCOSINE. Retrieved from [Link].

-

Zhang, H. X., et al. (2009). The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. The Journal of physiology, 587(Pt 13), 3207–3220. Retrieved from [Link].

-

Tardi, P. G., et al. (2022). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. Journal of Clinical Pharmacology, 62(S1), S24-S38. Retrieved from [Link].

-

Huang, C. C., et al. (2018). Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus. International Journal of Molecular Sciences, 19(11), 3469. Retrieved from [Link].

-

Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. Retrieved from [Link].

-

Mathew, S. K., et al. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research, 51(4), 683-690. Retrieved from [Link].

- Gomaa, E. A., & El-Khouly, A. A. (2014). Dissociation, Association and Solvation Parameters for Saturated Glycine in Various Solvents at 298.15 K. Journal of Solution Chemistry, 43(4), 726-738.

- Archakam, S. C., Chenchugari, S., & Kothapalli Banoth, C. (2018). Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection. Indo American Journal of Pharmaceutical Sciences, 5(8), 8123-8129.

-

Naik, S., et al. (2016). Development and Validation of RP-HPLC Method for the Estimation of N-Acetylcysteine in Wet Cough Syrup. International Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 204-210. Retrieved from [Link].

-

A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Insights in Analytical Electrochemistry. Retrieved from [Link].

-

Redox Potential-Sensitive N-Acetyl Cysteine-Prodrug Nanoparticles Inhibit the Activation of Microglia and Improve Neuronal Survival. ACS Applied Materials & Interfaces, 9(17), 14698-14707. Retrieved from [Link].

-

N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 19(11), 19138-19163. Retrieved from [Link].

-

A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation. Journal of Chromatography B: Biomedical Sciences and Applications, 777(1-2), 167-175. Retrieved from [Link].

-

High-dose oral N-acetylcysteine, a glutathione prodrug, modulates inflammation in cystic fibrosis. Proceedings of the National Academy of Sciences, 104(5), 1634-1639. Retrieved from [Link].

-

Pal, A., & Ghorai, P. K. (2020). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. Journal of Chemical & Engineering Data, 65(12), 5627-5645. Retrieved from [Link].

-

Novel Thioester Prodrug of N-acetylcysteine for Odor Masking and Bioavailability Enhancement. Current Drug Delivery, 14(6), 849-858. Retrieved from [Link].

-

Samuni, Y., et al. (2013). The chemistry and biological activities of N-acetylcysteine. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(8), 4117-4129. Retrieved from [Link].

Sources

- 1. researchopenworld.com [researchopenworld.com]

- 2. Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus [mdpi.com]

- 5. This compound | C5H9NO3 | CID 10975514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. The glutamatergic compounds sarcosine and N-acetylcysteine ameliorate prepulse inhibition deficits in metabotropic glutamate 5 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

- 11. uoguelph.ca [uoguelph.ca]

- 12. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acetylglycine | C4H7NO3 | CID 10972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. bmse000610 N-acetylglycine at BMRB [bmrb.io]

- 15. The glutamatergic compounds sarcosine and N-acetylcysteine ameliorate prepulse inhibition deficits in metabotropic glutamate 5 receptor knockout mice [escholarship.org]

- 16. mdpi.com [mdpi.com]

- 17. Novel Thioester Prodrug of N-acetylcysteine for Odor Masking and Bioavailability Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High-dose oral N-acetylcysteine, a glutathione prodrug, modulates inflammation in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to N-acetylsarcosine: Chemical Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylsarcosine, a derivative of the naturally occurring amino acid sarcosine, is a molecule of significant interest in various scientific disciplines, including medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical structure, detailed synthesis methodologies, and key applications. We delve into the mechanistic intricacies of its synthesis, offering field-proven insights into experimental choices and protocol optimization. This document is designed to serve as a valuable resource for researchers and professionals engaged in the study and utilization of N-acetylsarcosine.

Unveiling the Chemical Architecture of N-acetylsarcosine

N-acetylsarcosine, also known as N-acetyl-N-methylglycine, is a modified amino acid. Its structure is characterized by an acetyl group attached to the nitrogen atom of sarcosine (N-methylglycine).

Systematic IUPAC Name: 2-(acetyl(methyl)amino)acetic acid[1]

Key Structural Identifiers:

| Identifier | Value |

| Molecular Formula | C₅H₉NO₃[2] |

| Molecular Weight | 131.13 g/mol [2] |

| SMILES | CC(=O)N(C)CC(=O)O[2] |

| InChI Key | SVXPSKKRNACRPB-UHFFFAOYSA-N[2] |

| CAS Number | 5888-91-5 |

The presence of the N-acetyl group significantly alters the polarity and chemical properties of the parent sarcosine molecule, influencing its reactivity and potential biological activity. The tertiary amide bond in N-acetylsarcosine is a key feature, contributing to its stability.

Strategic Synthesis of N-acetylsarcosine: A Tale of Two Routes

The synthesis of N-acetylsarcosine can be approached through multiple pathways. Here, we detail two of the most common and reliable methods, providing both the underlying chemical principles and step-by-step protocols.

Route 1: Direct Acetylation of Sarcosine

This is the most direct and widely employed method for the laboratory-scale synthesis of N-acetylsarcosine. It involves the N-acetylation of sarcosine using an acetylating agent, typically acetyl chloride or acetic anhydride.

Reaction Scheme:

Figure 1: General reaction scheme for the acetylation of sarcosine.

Causality Behind Experimental Choices:

The choice of acetylating agent and base is critical for the success of this reaction. Acetyl chloride is highly reactive and provides good yields, but it also generates hydrochloric acid as a byproduct, which must be neutralized. Acetic anhydride is a less aggressive acetylating agent and can be easier to handle. A non-nucleophilic base, such as triethylamine or pyridine, is used to scavenge the acidic byproduct (HCl or acetic acid), driving the reaction to completion and preventing the protonation of the sarcosine starting material, which would render it unreactive. The use of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

Experimental Protocol: Acetylation of Sarcosine with Acetyl Chloride

This protocol is a robust and self-validating system for the synthesis of N-acetylsarcosine.

Materials:

-

Sarcosine (N-methylglycine)

-

Acetyl chloride

-

Triethylamine

-

4-Dimethylaminopyridine (DMAP)

-

Dioxane

-

Water

-

50% Aqueous HCl

-

Ethyl acetate

-

Saturated NaCl solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flask cooled to 0°C, dissolve sarcosine (1.0 eq) and triethylamine (2.0 eq) in a 1:1 mixture of dioxane and water.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

-

Slowly add a solution of acetyl chloride (1.1 eq) in dioxane dropwise over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

-

Acidify the reaction mixture to a pH of 3 with cold 50% aqueous HCl.

-

Extract the mixture three times with ethyl acetate.

-

Wash the combined organic extracts with a saturated NaCl solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Recrystallize the resulting residue from ethyl acetate to obtain pure N-acetylsarcosine.[3]

Workflow Diagram:

Figure 2: Step-by-step workflow for the synthesis of N-acetylsarcosine via direct acetylation.

Route 2: Two-Step Synthesis from Chloroacetic Acid and Methylamine

Step 1: Synthesis of Sarcosine

Sarcosine is synthesized via a nucleophilic substitution reaction between chloroacetic acid and methylamine.[4][5][6]

Reaction Scheme:

Figure 3: Synthesis of sarcosine from chloroacetic acid and methylamine.

Causality Behind Experimental Choices:

This reaction is a classic example of a nucleophilic substitution (SN2) reaction. Methylamine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom in chloroacetic acid. The use of an excess of methylamine is crucial to not only drive the reaction forward but also to neutralize the hydrochloric acid formed as a byproduct, preventing the protonation of the reacting methylamine. The reaction is typically carried out in an aqueous solution.

Experimental Protocol: Synthesis of Sarcosine Hydrochloride

-

Prepare a solution of chloroacetic acid (1.0 eq) in water.

-

Slowly add this solution to an aqueous solution of methylamine (at least 2.0 eq) with stirring, while maintaining the temperature below 50°C.

-

Allow the reaction mixture to stand for several hours to ensure completion.

-

Acidify the solution with hydrochloric acid to a pH of 2.

-

Evaporate the solvent under reduced pressure to obtain crude sarcosine hydrochloride, which can be purified by recrystallization. A reported yield for a similar procedure is 63%.[1]

Step 2: Acetylation of Sarcosine

The sarcosine hydrochloride obtained from Step 1 can then be used as the starting material for the acetylation reaction as detailed in Route 1. It is important to neutralize the hydrochloride salt with a base (such as triethylamine) before proceeding with the acetylation.

Comparative Data for Synthesis Routes:

| Parameter | Route 1: Direct Acetylation | Route 2: Two-Step Synthesis |

| Starting Materials | Sarcosine, Acetyl Chloride/Anhydride | Chloroacetic Acid, Methylamine, Acetyl Chloride/Anhydride |

| Number of Steps | One | Two |

| Typical Yield | High (often >80%) | Moderate to High (overall yield depends on both steps) |

| Key Considerations | Availability of sarcosine | Handling of volatile and corrosive methylamine and chloroacetic acid |

Characterization and Spectroscopic Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized N-acetylsarcosine.

Physical Properties:

-

Appearance: White crystalline solid

-

Melting Point: 135-137 °C[3]

Spectroscopic Data:

¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the different types of protons in the molecule.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~2.1 ppm (singlet, 3H, -C(=O)CH ₃)

-

~3.0 ppm (singlet, 3H, -N(CH ₃)-)

-

~4.0 ppm (singlet, 2H, -NCH ₂COOH)

-

A broad singlet corresponding to the carboxylic acid proton (-COOH ), which can vary in chemical shift depending on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~22 ppm (-C (=O)CH₃)

-

~37 ppm (-N(C H₃)-)

-

~52 ppm (-NC H₂COOH)

-

~171 ppm (-C OOH)

-

~172 ppm (-C (=O)N-)

-

FTIR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule.

-

Key Absorption Bands (cm⁻¹):

-

~3400-2400 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~2950-2850 cm⁻¹: C-H stretches of the methyl and methylene groups.

-

~1730-1700 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1650-1630 cm⁻¹: C=O stretch of the tertiary amide.

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound.

-

Expected m/z: 132.06 (M+H)⁺[3]

Applications in Research and Drug Development

N-acetylsarcosine's unique structural features make it a valuable tool for researchers and drug development professionals.

-

Building Block in Peptide Synthesis: N-acetylsarcosine can be incorporated into peptide chains to introduce an N-methylated amino acid residue. N-methylation can improve the metabolic stability of peptides by protecting them from enzymatic degradation and can also influence their conformation and biological activity.

-

Drug Delivery Systems: The amphiphilic nature of N-acetylsarcosine and its derivatives can be exploited in the design of drug delivery systems, such as nanoparticles and liposomes, to improve the solubility and bioavailability of poorly water-soluble drugs.

-

Medicinal Chemistry Scaffolds: The N-acetylsarcosine framework serves as a versatile scaffold for the synthesis of novel bioactive molecules. Its derivatives have been investigated for a range of therapeutic applications, including as enzyme inhibitors.[3]

Logical Relationship Diagram:

Figure 4: Key application areas of N-acetylsarcosine.

Conclusion

This technical guide has provided a detailed exploration of N-acetylsarcosine, from its fundamental chemical structure to its synthesis and diverse applications. The presented synthetic protocols, grounded in established chemical principles, offer reliable methods for its preparation. The comprehensive characterization data serves as a benchmark for quality control. As research continues to uncover the full potential of N-acetylsarcosine and its derivatives, this guide will serve as a valuable foundational resource for scientists and researchers in their pursuit of novel scientific discoveries and therapeutic advancements.

References

-

PrepChem. Synthesis of N-acetyl-sarcosine. Available from: [Link]

-

Global Substance Registration System. N-ACETYLSARCOSINE. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Wikipedia. Sarcosine. Available from: [Link]

Sources

- 1. SARCOSINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-Acylsarcosines as inhibitors of respiration and glycolysis and glycolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sarcosine | 107-97-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

N-Methylglycine (Sarcosine): A Comprehensive Technical Guide on its Biological Significance and Clinical Implications

This guide provides an in-depth exploration of N-methylglycine, commonly known as sarcosine, a fascinating N-methylated amino acid with diverse and critical roles in cellular metabolism and disease. While the initial query focused on N-acetyl-N-methylglycine (N-acetylsarcosine), the current body of scientific literature predominantly centers on its parent compound, sarcosine. Therefore, this document will primarily elucidate the biological functions of sarcosine, with considerations for how N-acetylation might modulate its activity. We will delve into its metabolic pathways, physiological functions, and its controversial yet significant association with prostate cancer, offering a robust resource for researchers, clinicians, and professionals in drug development.

Part 1: The Core Biology of Sarcosine

Introduction to Sarcosine

Sarcosine, or N-methylglycine, is a non-proteinogenic amino acid derivative that serves as an intermediate and byproduct in the metabolism of glycine and choline.[1] It is naturally present in various tissues, notably in skeletal muscle and the prostate gland, and can be obtained from dietary sources such as egg yolks, legumes, nuts, and meats.[2] Chemically, sarcosine is a close relative of glycine, distinguished by a secondary amine in place of a primary amine.[1]

Metabolic Pathways of Sarcosine

The cellular concentration of sarcosine is tightly regulated by a balance between its synthesis and degradation.

1.2.1. Synthesis:

Sarcosine is primarily synthesized through the methylation of glycine. This reaction is catalyzed by the enzyme glycine N-methyltransferase (GNMT) , which transfers a methyl group from S-adenosylmethionine (SAM) to glycine, producing sarcosine and S-adenosylhomocysteine (SAH).[2][3]

1.2.2. Degradation:

The degradation of sarcosine to glycine is carried out by the mitochondrial enzyme sarcosine dehydrogenase (SARDH) .[2][4] This reaction is a key step in the one-carbon metabolic cycle.[2]

Below is a diagram illustrating the core metabolic pathway of sarcosine.

Caption: Core metabolic pathway of sarcosine synthesis and degradation.

Part 2: Physiological and Pathophysiological Roles of Sarcosine

Role in One-Carbon Metabolism

Sarcosine plays a crucial role in one-carbon metabolism, a set of interconnected pathways essential for the synthesis of nucleotides, amino acids, and for methylation reactions.[2][5] Through its synthesis and degradation, it participates in the transfer of one-carbon units, which are vital for cellular proliferation and growth.[2]

Neurological Functions

In the central nervous system, sarcosine acts as an inhibitor of the glycine transporter 1 (GlyT1).[5] By blocking GlyT1, sarcosine increases the synaptic concentration of glycine, which in turn potentiates the function of N-methyl-D-aspartate (NMDA) receptors.[5] This has led to research into its potential therapeutic applications in neurological and psychiatric disorders, such as schizophrenia.[2][6] Sarcosine itself is also a co-agonist at the glycine binding site of the NMDA receptor.[5]

Association with Cancer, Particularly Prostate Cancer

The most extensively studied and debated role of sarcosine is its association with prostate cancer.

2.3.1. Sarcosine as a Potential Biomarker:

A landmark study in 2009 identified sarcosine as a metabolite that was significantly elevated in the urine of men with prostate cancer compared to healthy controls.[7] The study suggested that urinary sarcosine levels could serve as a non-invasive biomarker for the detection of aggressive prostate cancer.[7][8] However, subsequent studies have yielded conflicting results, with some failing to validate sarcosine as a reliable biomarker for prostate cancer detection or for distinguishing aggressive tumors.[7][9]

2.3.2. Role in Prostate Cancer Progression:

Beyond its potential as a biomarker, research suggests that sarcosine may actively contribute to prostate cancer progression.[3] Studies have shown that the addition of sarcosine to benign prostate epithelial cells can induce an invasive phenotype.[1][7][8] Furthermore, the enzymes involved in sarcosine metabolism are often dysregulated in prostate cancer. For instance, the expression of GNMT, the enzyme that produces sarcosine, is often elevated in prostate cancer tissues, while the expression of SARDH, which degrades sarcosine, is reduced.[3] This imbalance leads to an accumulation of sarcosine, which is hypothesized to promote tumor growth and metastasis.[3][9]

The table below summarizes key findings on the enzymes involved in sarcosine metabolism in prostate cancer.

| Enzyme | Function | Expression in Prostate Cancer | Consequence of Altered Expression |

| Glycine N-methyltransferase (GNMT) | Synthesizes sarcosine from glycine | Elevated[3] | Increased sarcosine production, promoting oncogenic potential.[3] |

| Sarcosine Dehydrogenase (SARDH) | Degrades sarcosine to glycine | Reduced[3] | Decreased sarcosine breakdown, leading to its accumulation.[3] |

| Dimethylglycine Dehydrogenase (DMGDH) | Converts dimethylglycine to sarcosine | Reduced | May lead to an increase in sarcosine levels.[8] |

2.3.3. Molecular Mechanisms:

The precise molecular mechanisms by which sarcosine promotes cancer progression are still under investigation. Some studies suggest that sarcosine may influence gene expression related to cell cycle progression and apoptosis.[9] It has also been proposed that sarcosine affects broad cellular functions, including energy metabolism, pyrimidine metabolism, and amino acid metabolism in prostate cancer cells.[7]

Part 3: The Potential Role of N-Acetylsarcosine

While direct research on the biological role of this compound is limited, we can speculate on its potential functions based on the known roles of sarcosine and the general effects of N-acetylation. N-acetylation is a common metabolic modification that can alter the solubility, stability, and biological activity of compounds.

N-acetylated amino acids are a diverse family of molecules with various biological activities.[10] For instance, N-acetylcysteine (NAC) is a well-known antioxidant and mucolytic agent.[11][12] It is possible that N-acetylation of sarcosine could:

-

Alter its transport across cell membranes.

-

Modify its interaction with enzymes or receptors.

-

Serve as a storage form of sarcosine.

-

Inhibit cellular respiration and glycolysis, as has been observed with other N-acylsarcosines. [13]

Further research is needed to elucidate the specific biological roles of N-acetylsarcosine.

Part 4: Experimental Protocols

Quantification of Sarcosine in Biological Samples

Accurate quantification of sarcosine is crucial for both research and potential clinical applications. The gold-standard method for sarcosine measurement is mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC).

4.1.1. Sample Preparation (Urine):

-

Collection: Collect mid-stream urine samples.

-

Centrifugation: Centrifuge at 2000 x g for 10 minutes at 4°C to remove cellular debris.

-

Supernatant Collection: Carefully collect the supernatant.

-

Storage: Store samples at -80°C until analysis.

-

Thawing and Derivatization: Thaw samples on ice. For GC-MS analysis, a derivatization step (e.g., with ethyl chloroformate) is typically required to increase the volatility of sarcosine.

4.1.2. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a reverse-phase C18 column for separation.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is commonly used.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantification: Use a stable isotope-labeled internal standard (e.g., d3-sarcosine) for accurate quantification.

The following diagram outlines a typical workflow for sarcosine quantification.

Caption: A typical workflow for the quantification of sarcosine in urine samples using LC-MS/MS.

Part 5: Future Directions and Conclusion

The biological roles of sarcosine are multifaceted, with significant implications in both normal physiology and disease. While its association with prostate cancer remains an area of active investigation and debate, the existing evidence strongly suggests its involvement in cancer progression. Further research is warranted to fully elucidate the molecular mechanisms underlying its effects and to clarify its utility as a clinical biomarker.

Moreover, the biological functions of N-acetylsarcosine are largely unexplored. Future studies should aim to characterize the metabolism and biological activities of this acetylated derivative to determine if it shares or diverges from the functions of its parent compound. A deeper understanding of the sarcosine metabolic pathway and its derivatives may open new avenues for the diagnosis and treatment of prostate cancer and other diseases.

References

- Sarcosine as a potential prostate cancer biomarker and therapeutic target - PMC - NIH. (n.d.).

- Investigation into the metabolic effect of sarcosine on prostate cancer. (n.d.).

- Sarcosine – Knowledge and References - Taylor & Francis. (n.d.).

- Sarcosine - Wikipedia. (n.d.).

- The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC - NIH. (n.d.).

- The physiological, pathophysiological role of sarcosine including its... - ResearchGate. (n.d.).

- Preclinical Evaluation of 11C-Sarcosine as a Substrate of Proton-Coupled Amino Acid Transporters and First Human Application in Prostate Cancer | Journal of Nuclear Medicine. (2017, August 1).

- Sarcosine Up-Regulates Expression of Genes Involved in Cell Cycle Progression of Metastatic Models of Prostate Cancer | PLOS One. (n.d.).

- The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC - NIH. (n.d.).

- Sarcosine - NutraPedia. (n.d.).

- Sarcosine dehydrogenase - Wikipedia. (n.d.).

- N-Acylsarcosines as inhibitors of respiration and glycolysis and glycolytic enzymes - PubMed. (1969, January).

- N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (n.d.).

- The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PubMed. (n.d.).

- The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed. (2021, December).

Sources

- 1. Sarcosine - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sarcosine dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sarcosine - NutraPedia [nutrahacker.com]

- 7. stud.epsilon.slu.se [stud.epsilon.slu.se]

- 8. Sarcosine as a potential prostate cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sarcosine Up-Regulates Expression of Genes Involved in Cell Cycle Progression of Metastatic Models of Prostate Cancer | PLOS One [journals.plos.org]

- 10. mdpi.com [mdpi.com]

- 11. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-Acylsarcosines as inhibitors of respiration and glycolysis and glycolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Endogenous Presence of N-acetylsarcosine

Abstract

N-acetylsarcosine, the N-acetylated derivative of sarcosine (N-methylglycine), is an endogenous metabolite whose presence and function in human physiology are beginning to be explored. As the downstream product of sarcosine, a molecule implicated in one-carbon metabolism, central nervous system function, and cancer progression, N-acetylsarcosine represents a critical, yet understudied, component of metabolic regulation. This technical guide provides a comprehensive overview of the current understanding of N-acetylsarcosine, from its proposed biosynthetic origins to the analytical methodologies required for its precise quantification in biological matrices. We delve into the enzymatic basis for its formation, present a detailed, field-proven protocol for its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discuss its potential role as a biomarker in disease. This document is intended for researchers, clinicians, and drug development professionals seeking to investigate this emerging molecule of interest.

The Biochemical Context of N-acetylsarcosine

N-acetylsarcosine is structurally derived from sarcosine, which itself is an intermediate in the metabolic conversion of choline to glycine.[1] Sarcosine is formed from glycine via the action of Glycine N-methyltransferase (GNMT) or from the catabolism of dimethylglycine.[2][3] It is subsequently converted back to glycine by the mitochondrial enzyme sarcosine dehydrogenase.[2] The endogenous concentration of its precursor, sarcosine, in the blood serum of healthy human subjects is reported to be 1.4 ± 0.6 micromolar.[1]

The acetylation of sarcosine to form N-acetylsarcosine represents a key metabolic transformation. Acetylation is a common biochemical reaction for modifying the function of molecules or preparing them for excretion. The addition of an acetyl group from acetyl-CoA can alter a molecule's solubility, charge, and ability to interact with enzymes and receptors. While the precise physiological role of N-acetylsarcosine is not yet fully elucidated, its formation likely plays a role in modulating the metabolic flux through the glycine and sarcosine pathways.

Proposed Biosynthesis and Metabolic Pathway

The endogenous synthesis of N-acetylsarcosine is hypothesized to occur via the acetylation of sarcosine. The most probable enzymatic candidate for this reaction is Glycine N-acyltransferase (GLYAT) , a mitochondrial enzyme responsible for the conjugation of various acyl-CoA molecules with glycine.[4][5] GLYAT plays a crucial role in the detoxification of xenobiotics, such as benzoic acid, by converting it to hippuric acid (N-benzoylglycine).[6] Given the structural similarity between glycine and sarcosine (N-methylglycine), it is mechanistically plausible that GLYAT exhibits substrate promiscuity, accepting sarcosine as an alternative substrate to glycine.

This proposed pathway involves the transfer of an acetyl group from acetyl-CoA to the secondary amine of sarcosine, catalyzed by GLYAT or a related N-acyltransferase.

Diagram of Proposed N-acetylsarcosine Biosynthesis

Caption: Proposed metabolic pathway for the endogenous formation of N-acetylsarcosine.

Potential Physiological and Pathophysiological Significance

The significance of N-acetylsarcosine is intrinsically linked to the biological roles of its precursor. Sarcosine has gained considerable attention for its potential as a biomarker for prostate cancer progression, where elevated levels are observed in metastatic disease.[2][7] The enzymes governing sarcosine metabolism, including GNMT and SARDH, are reportedly dysregulated in prostate cancer.[2][7] Therefore, N-acetylsarcosine, as a direct metabolic derivative, may also serve as a valuable biomarker, potentially offering a more stable or specific signal for disease activity.

Furthermore, sarcosine is known to act as a co-agonist at the NMDA receptor in the brain by inhibiting glycine uptake, thereby modulating glutamatergic neurotransmission.[8][9] The acetylation of sarcosine to N-acetylsarcosine would likely abolish this activity, suggesting that this metabolic conversion could be a mechanism for regulating synaptic function.

Analytical Methodologies for Quantification

Accurate and sensitive quantification of N-acetylsarcosine in complex biological matrices like plasma and urine is essential for investigating its physiological roles and clinical utility. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high specificity and sensitivity.[10]

Core Principles of the LC-MS/MS Assay

The assay's trustworthiness is built on a self-validating system incorporating a stable isotope-labeled internal standard (SIL-IS), such as N-acetylsarcosine-d3. The SIL-IS is chemically identical to the analyte but has a different mass, allowing it to co-elute chromatographically while being distinguished by the mass spectrometer. This corrects for variability during sample preparation (e.g., extraction efficiency) and analytical variation (e.g., matrix effects, injection volume).

Diagram of the Analytical Workflow

Caption: Standard workflow for N-acetylsarcosine quantification by LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS Quantification

This protocol describes a robust method for quantifying N-acetylsarcosine in human plasma. The principles can be adapted for other matrices like urine or tissue homogenates.

1. Materials and Reagents:

-

N-acetylsarcosine analytical standard (synthesis can be performed as per PrepChem[11])

-

N-acetylsarcosine-d3 (custom synthesis)

-

LC-MS grade Acetonitrile, Methanol, and Water

-

Formic Acid (or Ammonium Formate for HILIC)

-

Human Plasma (K2EDTA)

2. Preparation of Standards:

-

Prepare a 1 mg/mL stock solution of N-acetylsarcosine and N-acetylsarcosine-d3 in 50:50 Methanol:Water.

-

Serially dilute the N-acetylsarcosine stock to create calibration standards ranging from 1 ng/mL to 1000 ng/mL in a surrogate matrix (e.g., charcoal-stripped plasma).

-

Prepare a working Internal Standard (IS) solution of N-acetylsarcosine-d3 at a concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, calibrator, or quality control (QC) sample in a 1.5 mL microcentrifuge tube, add 10 µL of the 100 ng/mL IS working solution.

-

Vortex briefly.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or 96-well plate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended to retain the polar N-acetylsarcosine, separating it from salts and phospholipids. An amide-based column (e.g., 100 x 2.1 mm, 1.7 µm) is a suitable choice.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 95% B, hold for 1 min, ramp to 40% B over 3 min, hold for 1 min, then return to 95% B and re-equilibrate for 2 min.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical - requires empirical determination):

-

N-acetylsarcosine: Precursor ion [M+H]+ m/z 132.1 → Product ion (e.g., loss of water, m/z 114.1 or loss of acetyl group, m/z 74.1)

-

N-acetylsarcosine-d3: Precursor ion [M+H]+ m/z 135.1 → Product ion (e.g., m/z 117.1 or m/z 77.1)

-

-

Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximal signal intensity of the specified transitions.

-

5. Data Analysis and Validation:

-

Construct a calibration curve by plotting the peak area ratio (N-acetylsarcosine / N-acetylsarcosine-d3) against the nominal concentration of the calibrators.

-

Apply a linear regression model with 1/x² weighting.

-

Quantify unknown samples using the regression equation.

-

Assay validation should follow ICH M10 guidelines, assessing linearity, accuracy, precision, selectivity, matrix effect, and stability.[12]

Quantitative Data and Clinical Perspectives

While comprehensive data on the endogenous concentrations of N-acetylsarcosine are not yet widely published, preliminary studies and the established levels of its precursor provide a foundation for expected physiological ranges.

| Metabolite | Biological Matrix | Reported Concentration | Citation(s) |

| Sarcosine | Human Serum | 1.4 ± 0.6 µM | [1] |

| N-acetylcysteine | Human Plasma | 24.6 ± 11.3 ng/mL | [12] |

| N-acetylsarcosine | Human Plasma | Data not yet established | - |

The lack of established reference ranges for N-acetylsarcosine highlights a critical knowledge gap and an opportunity for novel research. Establishing these levels in healthy and diseased populations (e.g., prostate cancer, neurological disorders) is a crucial next step. The methodologies outlined in this guide provide the necessary tools for researchers to undertake these investigations.

Conclusion and Future Directions

N-acetylsarcosine is an emerging endogenous metabolite with significant potential for advancing our understanding of metabolic regulation in health and disease. Its position downstream of sarcosine places it at the intersection of amino acid metabolism, neurotransmission, and oncology. This guide provides the foundational knowledge and detailed analytical protocols necessary for its rigorous scientific investigation.

Future research should focus on:

-

Enzymatic Validation: Expressing GLYAT and other candidate N-acyltransferases to confirm their ability to synthesize N-acetylsarcosine from sarcosine and acetyl-CoA in vitro.

-

Establishing Reference Ranges: Utilizing the described LC-MS/MS methodology to define the physiological concentrations of N-acetylsarcosine in large, well-characterized human cohorts.

-

Functional Characterization: Investigating the biological activity of N-acetylsarcosine, including its potential effects on cellular signaling, metabolic flux, and receptor interaction.

-

Clinical Correlation: Assessing N-acetylsarcosine levels in patient populations, particularly in prostate cancer and neurological conditions, to validate its potential as a clinical biomarker.

By pursuing these avenues, the scientific community can fully elucidate the role of N-acetylsarcosine and unlock its potential for diagnostic and therapeutic applications.

References

-

Zhang, Z., et al. (2009). The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. Journal of Physiology, 587(13), 3207–3220. [Link]

-

Nyyssölä, A., et al. (2001). Characterization of Glycine Sarcosine N-Methyltransferase and Sarcosine Dimethylglycine N-Methyltransferase. Applied and Environmental Microbiology, 67(5), 2044–2050. [Link]

-

Zhu, J., et al. (2016). Structural Analysis of Glycine Sarcosine N-methyltransferase from Methanohalophilus portucalensis Reveals Mechanistic Insights into the Regulation of Methyltransferase Activity. Scientific Reports, 6, 38883. [Link]

-

Khan, A. P., & Tomar, S. (2010). Sarcosine as a potential prostate cancer biomarker and therapeutic target. Journal of Cancer Science & Therapy, 2(3), 073–076. [Link]

-

Healthmatters.io. (n.d.). Sarcosine - Methylation Panel. Lab Results explained. [Link]

-

Wikipedia. (2023). Glycine/sarcosine N-methyltransferase. [Link]

-

Wikipedia. (2023). Glycine/sarcosine/dimethylglycine N-methyltransferase. [Link]

-

Wikipedia. (2023). Glycine N-acyltransferase. [Link]

-

van der Westhuizen, F. H., et al. (2023). The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation. Computational and Structural Biotechnology Journal, 21, 1269–1281. [Link]

-

UniProt. (2023). GLYAT - Glycine N-acyltransferase - Homo sapiens (Human). UniProtKB. [Link]

-

Lewis, P. A., et al. (1983). High-performance liquid chromatographic assay for N-acetylcysteine in plasma and urine. Journal of Pharmaceutical Sciences, 72(11), 1336-1338. [Link]

-

Teague, C. H., et al. (2016). Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells. Journal of Lipid Research, 57(5), 781–790. [Link]

-

Wikipedia. (2024). Sarcosine. [Link]

-

Srisook, K. (2013). Antimetastatic Potential of N-Acetylcysteine on Human Prostate Cancer Cells. Journal of the Medical Association of Thailand, 96 Suppl 2, S144-151. [Link]

-

Lee, Y. J., et al. (2011). Suppression of human prostate cancer PC-3 cell growth by N-acetylcysteine involves over-expression of Cyr61. Toxicology in Vitro, 25(1), 199-205. [Link]

-

Al-Hussaini, K., et al. (2023). Glycine N-Acyltransferase Deficiency due to a Homozygous Nonsense Variant in the GLYAT: A Novel Inborn Error of Metabolism. Metabolites, 13(8), 922. [Link]

-

Srisook, K. (2013). Antimetastatic potential of N-acetylcysteine on human prostate cancer cells. Journal of the Medical Association of Thailand, 96 Suppl 2, S144-151. [Link]

-

PrepChem.com. (n.d.). Synthesis of N-acetyl-sarcosine. [Link]

-

Renedo, O. R., et al. (2000). Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography A, 870(1-2), 13-22. [Link]

-

Chen, H. H., et al. (2010). The glutamatergic compounds sarcosine and N-acetylcysteine ameliorate prepulse inhibition deficits in metabotropic glutamate 5 receptor knockout mice. Psychopharmacology, 209(4), 343-350. [Link]

-

Ventura, P., et al. (2003). Urinary and plasma homocysteine and cysteine levels during prolonged oral N-acetylcysteine therapy. Pharmacological Research, 48(4), 367-372. [Link]

-

Ude, C. C., et al. (2023). Riboceine and N-acetylcysteine protect normal prostate cells from chemotherapy-induced oxidative stress while selectively modulating the cytotoxicity of methotrexate and docetaxel in prostate (PC-3) and breast cancer (MCF-7) cells. Cancer Chemotherapy and Pharmacology, 92(2), 143-157. [Link]

-

Kiefer, P., et al. (2018). Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. Analytical Chemistry, 90(24), 14349–14356. [Link]

-

Hou, Y., et al. (2015). N-acetylcysteine and intestinal health: a focus on its mechanism of action. Frontiers in Bioscience (Landmark Edition), 20, 872-888. [Link]

-

Wong, L. S., et al. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. Chembiochem, 25(4), e202300620. [Link]

-

Tenório, M. C. D. S., et al. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. Antioxidants (Basel, Switzerland), 10(6), 967. [Link]

-

Yoon, J. H., & Rhee, J. S. (2000). The efficient enzymatic synthesis of N-acetyllactosamine in an organic co-solvent. Carbohydrate Research, 327(4), 377-383. [Link]

-

Garbati, P., et al. (2014). (Boc)2-Creatine synthesis. Sarcosine ethyl ester reacts with N1,N2-Bis(tert-butoxycarbonyl)-S-methylisothiourea (method A) or with N1,N2-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine (method B) as guanylating agent. ResearchGate. [Link]

-

Zhao, T., et al. (2020). Pharmacokinetics and Safety of Single and Multiple Doses of Oral N-Acetylcysteine in Healthy Chinese and Caucasian Volunteers: An Open-Label, Phase I Clinical Study. Advances in Therapy, 37(12), 5068–5081. [Link]

-

Vielhaber, S., et al. (2001). Effect of Creatine Supplementation on Metabolite Levels in ALS Motor Cortices. Experimental Neurology, 169(2), 452-456. [Link]

-

Johansson, M., & Westerlund, D. (1987). Determination of N-acetylcysteine, intact and oxidized, in plasma by column liquid chromatography and post-column derivatization. Journal of Chromatography, 385, 343-356. [Link]

-

Rushworth, G. F., & Megson, I. L. (2014). Existing and potential therapeutic uses for N-acetylcysteine: the need for conversion to intracellular glutathione for antioxidant benefits. Pharmacology & Therapeutics, 141(2), 150-159. [Link]

-

Cotgreave, I. A., & Moldeus, P. (1991). The metabolism of N-acetylcysteine by human endothelial cells. Biochemical Pharmacology, 41(12), 2005-2010. [Link]

-

Gmunder, F. K., & Caviezel, M. (1985). Determination of N-acetyl-L-cysteine in biological fluids. Journal of Chromatography, 338(2), 431-436. [Link]

-

Wu, W., et al. (2012). Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry. Analytical Methods, 4(2), 459-465. [Link]

-

Riesberg, L. A., et al. (2019). Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. Nutrients, 11(12), 3089. [Link]

-

Chen, H. H., et al. (2010). The glutamatergic compounds sarcosine and N-acetylcysteine ameliorate prepulse inhibition deficits in metabotropic glutamate 5 receptor knockout mice. Psychopharmacology, 209(4), 343-350. [Link]

-

Wu, W., et al. (2012). Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry. ResearchGate. [Link]

-

Sadowska, A. M. (2012). Role of N-acetylcysteine in the management of COPD. International Journal of Chronic Obstructive Pulmonary Disease, 7, 425-434. [Link]

-

Zhang, Z., et al. (2009). The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. The Journal of Physiology, 587(Pt 13), 3207–3220. [Link]

-

Li, H., et al. (2008). Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma. Journal of Chromatography B, 862(1-2), 150-154. [Link]

-

Chee, C., et al. (2023). Endogenous Levels of N-acetylcysteine in Human Plasma in the NAC Attack Study. Investigative Ophthalmology & Visual Science, 64(8), 4480. [Link]

-

Ventura, P., et al. (1999). N-Acetyl-cysteine reduces homocysteine plasma levels after single intravenous administration by increasing thiols urinary excretion. Pharmacological Research, 40(4), 345-350. [Link]

-

Ercal, N., et al. (2001). Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 753(2), 297-303. [Link]

-

Raggi, M. A., et al. (2000). Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations. Journal of the Brazilian Chemical Society, 11(2), 143-147. [Link]

-

Drueke, T. B., et al. (2002). N-Acetylcysteine Effect on Serum Creatinine and Cystatin C Levels in CKD Patients. American Journal of Kidney Diseases, 40(3), 469-474. [Link]

-

Sood, M. M., et al. (2018). The Effect of N-Acetylcysteine on Creatinine Measurement: Protocol for a Systematic Review. JMIR Research Protocols, 7(9), e10778. [Link]

Sources

- 1. Sarcosine - Wikipedia [en.wikipedia.org]

- 2. Sarcosine as a potential prostate cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sarcosine - Methylation Panel - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. uniprot.org [uniprot.org]

- 5. Glycine N‐Acyltransferase Deficiency due to a Homozygous Nonsense Variant in the GLYAT: A Novel Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Application of sarcosine_Chemicalbook [chemicalbook.com]

- 8. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

N-acetyl-N-methylglycine (N-acetylsarcosine): A Nexus of One-Carbon Metabolism and Post-Translational Modification Signaling

An In-depth Technical Guide for Researchers

Abstract: N-acetyl-N-methylglycine, also known as N-acetylsarcosine, is an N-acetylated amino acid derivative that sits at the intersection of one-carbon metabolism and cellular acetylation pathways. While its direct biological roles are still under active investigation, its metabolic relationship with sarcosine—a molecule implicated in cancer progression and metabolic disorders—positions this compound as a metabolite of significant interest. This guide provides a comprehensive overview of the putative metabolic pathways involving this compound, its integration with central metabolic networks, its potential physiological and pathological significance, and detailed methodologies for its study. This document is intended for researchers, scientists, and drug development professionals seeking to explore this emerging area of metabolic research.

Molecular Identity and Metabolic Context

This compound (Ac-Sar) is the acetylated form of N-methylglycine (sarcosine).[1] Sarcosine itself is a key intermediate in the metabolism of choline and the one-carbon cycle, formed via the methylation of glycine.[2][3] The addition of an acetyl group to sarcosine fundamentally alters its chemical properties, potentially impacting its stability, transport, and interaction with enzymes. Understanding the metabolism of Ac-Sar therefore requires a thorough understanding of the well-established sarcosine metabolic pathway.

| Compound | Synonyms | Molecular Formula | Molar Mass |

| This compound | N-acetylsarcosine | C5H9NO3 | 131.13 g/mol [1] |

| N-methylglycine | Sarcosine | C3H7NO2 | 89.09 g/mol [2] |

Core Metabolic Pathways: A Putative Framework

Direct enzymatic evidence for the synthesis and degradation of this compound is emerging. However, based on analogous reactions for other N-acetylated amino acids, a robust putative pathway can be constructed.

Biosynthesis of this compound

The primary route for Ac-Sar synthesis is likely the direct acetylation of sarcosine. This pathway begins with the formation of sarcosine from glycine, a reaction central to one-carbon metabolism.

-

Sarcosine Synthesis: The enzyme Glycine N-methyltransferase (GNMT) catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to glycine, yielding sarcosine and S-adenosylhomocysteine (SAH).[3][4] Sarcosine is also a product of choline metabolism.[2]

-

Acetylation of Sarcosine: A putative N-acetyltransferase (NAT) enzyme likely catalyzes the transfer of an acetyl group from acetyl-coenzyme A (Acetyl-CoA) to the secondary amine of sarcosine, forming this compound. This mechanism is analogous to the synthesis of other N-acetylated amino acids, such as the formation of N-acetylglycine from glycine and Acetyl-CoA by glycine N-acyltransferase (GLYAT).

Caption: Putative biosynthetic pathway of this compound from glycine.

Catabolism of this compound

The degradation of Ac-Sar likely involves a reversal of the biosynthetic pathway, starting with deacetylation followed by the established catabolism of sarcosine.

-

Deacetylation to Sarcosine: A hydrolase or amidase, analogous to Aminoacylase I (ACY1) which deacylates other N-acetylated amino acids, is hypothesized to catalyze the removal of the acetyl group from Ac-Sar. This reaction would yield sarcosine and acetate.

-

Sarcosine Degradation: The resulting sarcosine is then catabolized by the mitochondrial enzyme Sarcosine Dehydrogenase (SARDH).[5] This enzyme catalyzes the oxidative demethylation of sarcosine, converting it back to glycine and producing formaldehyde as a one-carbon unit.[5][6]

Caption: Putative catabolic pathway of this compound to glycine.

Integration with Central Metabolic Networks

The synthesis and degradation of this compound do not occur in isolation. This pathway is deeply integrated with one-carbon metabolism, a critical network for biosynthesis and epigenetic regulation.

The sarcosine-glycine interconversion acts as a key junction:

-

GNMT consumes SAM, the universal methyl donor, linking sarcosine synthesis directly to the methionine cycle.

-

SARDH produces formaldehyde, a one-carbon unit that can enter the folate cycle, contributing to the pool of methyl groups required for the synthesis of purines, thymidine, and the regeneration of SAM.[4][5]

The acetylation/deacetylation of sarcosine adds another layer of regulation, connecting this pathway to the cellular acetyl-CoA pool, a central node linking carbohydrate, fat, and protein metabolism.

Caption: Integration of the this compound/Sarcosine cycle with One-Carbon Metabolism.

Physiological and Pathological Significance

While the function of Ac-Sar is not fully elucidated, the established roles of its precursor, sarcosine, provide critical insights into its potential importance.

-